molecular formula C22H22N4O4S B305423 2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Cat. No. B305423
M. Wt: 438.5 g/mol
InChI Key: JKXVDARGQOZBDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide, also known as EMA401, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EMA401 is a small molecule that acts as an inhibitor of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is involved in the transmission of pain signals.

Mechanism of Action

2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide acts as a selective inhibitor of TRPV1, which is a non-selective cation channel that is involved in the transmission of pain signals. TRPV1 is expressed in a variety of tissues, including sensory neurons, and is activated by a variety of stimuli, including heat, capsaicin, and protons. Inhibition of TRPV1 by 2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide results in the attenuation of pain signals.
Biochemical and Physiological Effects
2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide has been shown to produce analgesic effects in preclinical models of neuropathic pain, inflammatory pain, and cancer pain. The compound has also been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed. 2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide has been shown to have a long half-life in rats, suggesting that it may have a prolonged duration of action in vivo.

Advantages and Limitations for Lab Experiments

2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide has several advantages for use in lab experiments. The compound is stable and can be easily synthesized in large quantities. 2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide has been shown to be effective in preclinical models of neuropathic pain, inflammatory pain, and cancer pain, making it a useful tool for studying the mechanisms of pain transmission. However, 2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide has some limitations, including its selectivity for TRPV1, which may limit its effectiveness in certain pain conditions.

Future Directions

There are several future directions for the study of 2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide. One area of research is the development of more selective TRPV1 inhibitors that may have improved efficacy and safety profiles. Another area of research is the investigation of the potential use of 2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide in combination with other analgesic agents, such as opioids, to produce synergistic effects. Additionally, the potential use of 2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide in the treatment of other conditions, such as anxiety and depression, is an area of ongoing investigation.

Synthesis Methods

The synthesis of 2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves several steps, starting with the preparation of 4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol, followed by the reaction with N-(3-methoxyphenyl)acetyl chloride to yield 2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide. The synthesis of 2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide has been described in detail in several scientific publications.

Scientific Research Applications

2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of chronic pain. TRPV1 is known to play a crucial role in the transmission of pain signals, and inhibition of this channel has been shown to produce analgesic effects. 2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide has been shown to be effective in preclinical models of neuropathic pain, inflammatory pain, and cancer pain.

properties

Product Name

2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Molecular Formula

C22H22N4O4S

Molecular Weight

438.5 g/mol

IUPAC Name

2-[[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C22H22N4O4S/c1-4-26-21(18-11-14-7-5-10-17(29-3)20(14)30-18)24-25-22(26)31-13-19(27)23-15-8-6-9-16(12-15)28-2/h5-12H,4,13H2,1-3H3,(H,23,27)

InChI Key

JKXVDARGQOZBDX-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)OC)C3=CC4=C(O3)C(=CC=C4)OC

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)OC)C3=CC4=C(O3)C(=CC=C4)OC

Origin of Product

United States

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